A Senior Application Scientist's Technical Guide to Vincristine-d3 Sulfate
A Senior Application Scientist's Technical Guide to Vincristine-d3 Sulfate
Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-Depth Analysis of the Molecular Characteristics and Applications of Vincristine-d3 Sulfate
Introduction: Beyond the Parent Compound
Vincristine, a key member of the vinca alkaloid family derived from Catharanthus roseus (the Madagascar periwinkle), is a cornerstone of combination chemotherapy regimens for various hematological and solid tumors.[1][2] Its potent antineoplastic activity stems from its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4][5] For researchers and drug development professionals, the accurate quantification of vincristine in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This necessity drives the use of isotopically labeled internal standards, the most reliable of which is Vincristine-d3 sulfate.
This guide provides a detailed technical overview of Vincristine-d3 sulfate, moving beyond a simple data sheet to explain the scientific rationale for its use. We will dissect its core molecular attributes, elucidate the causal basis for its application in bioanalytical assays, and provide a field-proven experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.
Core Molecular Attributes: A Comparative Overview
The introduction of three deuterium atoms into the vincristine molecule creates a stable, heavy-isotope version that is chemically identical to the parent compound but mass-shifted. This distinction is the cornerstone of its utility. The key properties of Vincristine-d3 sulfate and its non-labeled counterpart are summarized below.
| Property | Vincristine-d3 Sulfate | Vincristine Sulfate (USP) |
| Molecular Formula | C46H53D3N4O10·H2SO4 | C46H56N4O10·H2SO4 |
| Alternate Formula | C46H55D3N4O14S[2] | C46H58N4O14S[6][7] |
| Molecular Weight | ~926.05 g/mol [1][2] | ~923.04 g/mol [7][8][9] |
| CAS Number | 1246817-10-6[2][6] | 2068-78-2[7][9] |
| Appearance | Off-White to Pale Beige Solid[2] | White to off-white powder[8] |
| Common Synonyms | Leurocristine-d3 Sulfate, VCR-d3 Sulfate[1][2] | Leurocristine Sulfate, Oncovin, VCR[7][8] |
The deuterium atoms are typically located on the O-acetyl methyl group, a chemically stable position that prevents back-exchange with protons from the solvent. This specific labeling is crucial for maintaining the mass difference required for mass spectrometric detection.
Caption: Logical relationship of Vincristine-d3 Sulfate components.
The Scientific Rationale for Deuteration: Causality in Experimental Design
The decision to use a deuterated analog as an internal standard is a deliberate choice rooted in the principles of analytical chemistry, specifically for mass spectrometry-based quantification.
Expertise & Experience: An ideal internal standard (IS) should behave as identically as possible to the analyte of interest during sample extraction, chromatography, and ionization, but be clearly distinguishable by the detector. Using a stable isotope-labeled (SIL) version of the analyte is the gold standard for achieving this.
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Physicochemical Mimicry: Vincristine-d3 and vincristine have virtually identical polarities, pKa values, and protein binding characteristics. This ensures that during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of the analyte will be mirrored by a proportional loss of the IS. This self-validating system corrects for experimental variability.
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Chromatographic Co-elution: Due to their identical structures (ignoring the negligible isotopic effect on retention), the analyte and IS co-elute from the liquid chromatography (LC) column. This ensures that they enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions and any potential matrix effects (ion suppression or enhancement).
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Mass Spectrometric Distinction: Despite their identical chemical behavior, the +3 Dalton mass difference allows the mass spectrometer to detect and quantify both molecules independently.[10] This is the core of the assay's specificity.
In essence, Vincristine-d3 sulfate acts as a perfect chemical and temporal proxy for vincristine throughout the entire analytical workflow, ensuring that the final calculated ratio of analyte to internal standard is a highly accurate and precise measure of the analyte's true concentration.
Field-Proven Application: Quantification of Vincristine in Plasma via LC-MS/MS
This section details a robust, self-validating protocol for the quantification of vincristine in mouse plasma, using Vincristine-d3 sulfate as the internal standard. This method is adapted from established bioanalytical procedures.[10]
Objective: To determine the concentration of vincristine in plasma samples with high accuracy and precision.
Materials:
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Vincristine sulfate (analyte standard)
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Vincristine-d3 sulfate (internal standard)
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Control mouse plasma (blank matrix)
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Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)
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Methanol (stock solution solvent)
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Water with 0.1% formic acid (mobile phase A)
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LC-MS/MS system with an electrospray ionization (ESI) source
Experimental Protocol:
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Preparation of Stock Solutions:
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Prepare a 1 mg/mL stock solution of vincristine sulfate in methanol.
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Prepare a 1 mg/mL stock solution of Vincristine-d3 sulfate (IS) in methanol.
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Causality Note: Methanol is an excellent solvent for vinca alkaloids, ensuring complete dissolution and stability when stored at -20°C.[8]
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Preparation of Calibration Standards and Quality Controls (QCs):
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Serially dilute the vincristine stock solution with control plasma to create calibration standards ranging from 2.5 to 250 ng/mL.
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Prepare separate QC samples at low, medium, and high concentrations (e.g., 7.5, 125, and 212.5 ng/mL).
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Sample Preparation (Protein Precipitation):
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To a 5 µL aliquot of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (e.g., 40 ng/mL Vincristine-d3 sulfate in ACN).
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Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
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Transfer the supernatant to an autosampler vial for analysis.
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Trustworthiness Note: This simple protein precipitation method is rapid and effective. The presence of the IS from the very first step ensures that any variability in precipitation efficiency or volume transfer is accounted for.
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LC-MS/MS Analysis:
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LC System: Use a C18 analytical column with a gradient elution profile (e.g., starting with 95% mobile phase A and ramping to 95% mobile phase B).
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MS System: Operate in positive ion ESI mode.
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Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions.
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Authoritative Grounding: These specific MRM transitions provide high selectivity, filtering out potential interferences from the biological matrix and ensuring that only the compounds of interest are detected.
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Data Analysis:
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Integrate the peak areas for both the vincristine and Vincristine-d3 MRM transitions.
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Calculate the peak area ratio (Vincristine Area / Vincristine-d3 Area).
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
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Determine the concentration of vincristine in unknown samples by interpolating their peak area ratios from the calibration curve.
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Caption: Bioanalytical workflow for Vincristine quantification.
Authoritative Grounding: Mechanism of Action
The therapeutic action of vincristine, and by extension the relevance of its quantification, is grounded in its well-defined mechanism of action. Vincristine exerts its cytotoxic effects by interfering with microtubule dynamics.[11] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[3][4][5] This disruption prevents the formation of a functional mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[5] Consequently, the cell cycle is arrested in the metaphase, which ultimately triggers the apoptotic cell death cascade.[4] This mechanism makes it particularly effective against the rapidly proliferating cells characteristic of cancer.
Conclusion
Vincristine-d3 sulfate is more than just a chemical catalog item; it is an indispensable tool for precision in biomedical research and drug development. Its molecular formula (C46H53D3N4O10·H2SO4) and molecular weight (~926.05 g/mol ) define its utility as a mass-shifted analog of its parent compound. The scientific rationale for its use is based on the core principles of analytical chemistry, where its function as a stable isotope-labeled internal standard provides a self-validating system for accurate quantification. The detailed LC-MS/MS protocol provided herein represents a field-proven, trustworthy methodology for its application. For any scientist involved in the study of vincristine, a thorough understanding of the properties and application of its deuterated form is fundamental to generating reliable, high-quality data.
References
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Vincristine : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues . (2023-12-29). Available at: [Link]
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VinCRIStine Sulfate - accessdata.fda.gov . U.S. Food and Drug Administration. Available at: [Link]
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Vincristine-d3 Sulfate | C46H58N4O14S | CID 21864436 - PubChem . National Center for Biotechnology Information. Available at: [Link]
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CAS No : 1246817-10-6| Chemical Name : Vincristine-d3 Sulfate | Pharmaffiliates . Pharmaffiliates. Available at: [Link]
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Vincristine Sulfate - MP Biomedicals . MP Biomedicals. Available at: [Link]
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Vincristine - Wikipedia . Wikipedia. Available at: [Link]
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